Cas no 745767-97-9 (2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol)

2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol structure
745767-97-9 structure
Product Name:2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol
CAS No:745767-97-9
MF:C18H31NO2
MW:293.444245576859
CID:540819
PubChem ID:10853851
Update Time:2025-04-19

2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-
    • 2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol
    • 2-Amino-2-(2-(4-heptylphenyl)ethyl)-1,3-propanediol
    • FYU7NJ2AQM
    • Fingolimod heptyl homolog
    • 2-Amino-2-(4-heptylphenethyl)propane-1,3-diol (Fingolimod Impurity
    • CHEMBL485099
    • Des(octyl)heptyl fingolimod
    • 1,3-Propanediol, 2-amino-2-(2-(4-heptylphenyl)ethyl)-
    • FINGOLIMOD HEPTYL HOMOLOG [USP IMPURITY]
    • UNII-FYU7NJ2AQM
    • 2-Amino-2-(2-(4-heptylphenyl)ethyl)propane-1,3-diol
    • Fingolimod heptyl homolog [USP]
    • 2-amino-2-(4-heptylphenethyl)propane-1,3-diol
    • FINGOLIMOD HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • 745767-97-9
    • CS-0166345
    • SCHEMBL3389578
    • DTXSID70445888
    • G85799
    • 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol
    • DS-015824
    • 2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol
    • Inchi: 1S/C18H31NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21/h8-11,20-21H,2-7,12-15,19H2,1H3
    • InChI Key: ZCQGLIFMOHCDGN-UHFFFAOYSA-N
    • SMILES: OCC(CO)(CCC1C=CC(=CC=1)CCCCCCC)N

Computed Properties

  • Exact Mass: 293.23563
  • Monoisotopic Mass: 293.235479232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 11
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • PSA: 66.48

2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol Pricemore >>

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